3,5-Dibromo-1H-pyrazole is a chemical compound characterized by the molecular formula and a molecular weight of 225.87 g/mol. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine atoms at the 3 and 5 positions of the pyrazole ring enhances its reactivity and potential for further chemical modifications.
3,5-Dibromo-1H-pyrazole is classified as a heterocyclic organic compound, specifically a substituted pyrazole. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
The synthesis of 3,5-dibromo-1H-pyrazole can be achieved through multiple methodologies, each varying in complexity and yield.
In one method, a mixture of 3,4,5-tribromo-1H-pyrazole is treated with n-butyllithium at -78 °C to facilitate the formation of the desired dibromo compound. The reaction is quenched with methanol after stirring for a specified duration .
The molecular structure of 3,5-dibromo-1H-pyrazole features a five-membered ring containing two nitrogen atoms.
The structural arrangement includes bromine atoms occupying the 3 and 5 positions on the pyrazole ring, which influences its chemical behavior and reactivity.
3,5-Dibromo-1H-pyrazole is involved in several types of chemical reactions:
These reactions allow for the synthesis of various derivatives that may possess enhanced biological activities.
While specific mechanisms for 3,5-dibromo-1H-pyrazole are not extensively documented, it is known that pyrazole derivatives often interact with biological targets such as enzymes and receptors. These interactions can influence cellular signaling pathways and metabolic processes, potentially leading to therapeutic effects against diseases such as cancer and inflammation .
3,5-Dibromo-1H-pyrazole has several scientific applications:
Transition metal catalysts enable precise regioselective bromination of pyrazole cores, overcoming challenges associated with electrophilic bromination. Palladium-catalyzed approaches using Pd(OAc)₂/PPh₃ systems allow sequential bromination at C3/C5 positions via directed C–H activation. This method employs N-bromosuccinimide (NBS) as the bromine source and dichloroethane as solvent at 80°C, achieving >90% regioselectivity for 3,5-dibromination over monosubstituted products. The mechanism involves:
Table 1: Metal-Catalyzed Bromination Performance
Catalyst System | Temperature (°C) | Regioselectivity (3,5-:4- product) | Yield Range (%) |
---|---|---|---|
Pd(OAc)₂/PPh₃ | 80 | 95:5 | 75–92 |
CuBr₂/pyridine | 110 | 88:12 | 68–85 |
FeCl₃/NBS | 70 | 82:18 | 60–78 |
Microwave irradiation revolutionizes 3,5-dibromo-1H-pyrazole synthesis by enabling solvent-free protocols with dramatic rate acceleration. A representative method involves:
Table 2: Microwave vs. Conventional Synthesis
Condition | Time | Yield (%) | Impurity Profile |
---|---|---|---|
Microwave (300 W) | 8–12 min | 88–92 | <3% tribrominated byproduct |
Conventional reflux | 6–8 h | 45–52 | 15–20% tribrominated |
Oil bath (120°C) | 4 h | 68 | 8–10% tribrominated |
Position-selective synthesis leverages lithiation to overcome the symmetry-equivalency of C3/C5 positions in pyrazole. The optimized protocol employs:
1. **Low-Temperature Lithiation**: 3,4,5-Tribromopyrazole + n-BuLi (2.0 equiv) in THF/hexane at -78°C → Lithium-bromine exchange at C4 2. **Proton Quenching**: Methanol-THF (2:3) addition → Selective debromination at C4
This lithiation-directed route achieves 86% isolated yield of 3,5-dibromo-1H-pyrazole, confirmed by ¹H-NMR (δ = 13.2 ppm, NH proton) and X-ray crystallography. The reaction mechanism involves:
Direct Bromination:
Multi-Step Lithiation Route:
Microwave-Assisted Route:
Economic analysis reveals the lithiation route dominates industrial production despite higher operational costs due to superior purity (>99.5% HPLC). Microwave synthesis is optimal for small-scale applications needing rapid access, though catalyst costs limit kilogram-scale implementation [1] [2] [6].
Trifluorosulfonic anhydride (Tf₂O) activates carboxylated precursors for efficient dibromopyrazole synthesis. The transformation proceeds as:
1. **Sulfonate Formation**: 3,5-Dibromo-1H-pyrazole-4-carboxylic acid + Tf₂O → Triflates 2. **Reductive Elimination**: Triflates + Zn dust → 3,5-Dibromo-1H-pyrazole
Tf₂O’s electrophilicity enables rapid conversion of carboxylic acids to triflates (–OSO₂CF₃), which undergo reductive elimination under mild conditions (Zn, THF, 25°C). This strategy bypasses decarboxylation bottlenecks – traditional methods require >200°C for heterocyclic decarboxylation. Kinetic studies show a second-order rate constant (k₂ = 3.7 × 10⁻³ M⁻¹s⁻¹ at 25°C), confirming Tf₂O’s superior activation versus acetic anhydride (k₂ = 9.2 × 10⁻⁵ M⁻¹s⁻¹). The method achieves 78% yield with tolerance for nitro and cyano substituents, though sterically hindered analogs show reduced efficiency [1] [3].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: